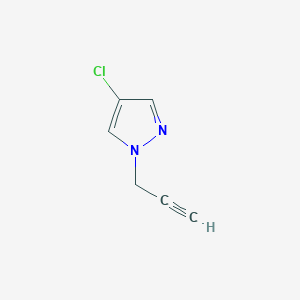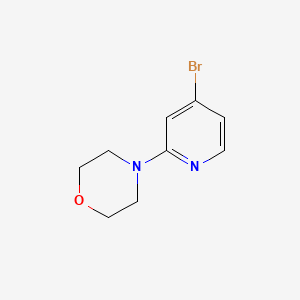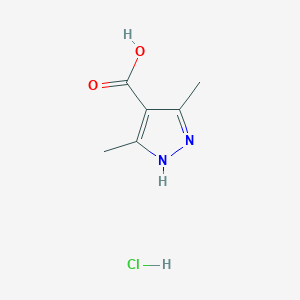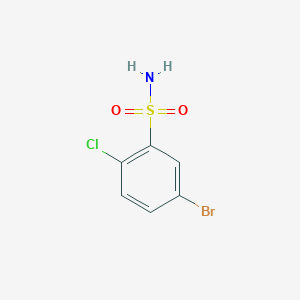
3-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethyl)benzeneboronic acid hydrochloride is a laboratory chemical . It’s used as a pharmaceutical intermediate and can act as an effective catalyst for amidation and esterification of carboxylic acids .
Molecular Structure Analysis
The molecular structure of a similar compound, 3-(Aminomethyl)phenylboronic acid hydrochloride, has been analyzed . Its molecular formula is C7H11BClNO2 and its molecular weight is 187.43 g/mol .
Chemical Reactions Analysis
Amines, such as 3-(Aminomethyl)benzeneboronic acid hydrochloride, typically undergo reactions associated with amines, such as condensations with aldehydes .
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 3-(aminomethyl)-N-methylbenzamide hydrochloride, have been analyzed . Its molecular weight is 200.66 g/mol, it has a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Development of New Quinones : The synthesis of 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-dione hydrochlorides is a significant advancement. These new quinones have unique properties and potential applications in various chemical processes (Jacobs et al., 2008).
Novel Routes to Tetrahydroquinolines : The study by Vieira and Alper (2007) describes an innovative approach to synthesizing 1,2,3,4-tetrahydroquinolines, highlighting the versatility of compounds related to 3-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride in chemical syntheses (Vieira & Alper, 2007).
Efficient Synthesis Techniques : The synthesis of enantiopure 4-amino-3-hydroxymethyl-1,2,3,4-tetrahydroquinolines using intramolecular cycloaddition represents an efficient technique, potentially applicable to compounds like 3-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride (Broggini et al., 2007).
Biological Applications
Antitumor Activity : Research has shown the potential of tetrahydroisoquinoline derivatives as anticancer agents. This indicates the potential therapeutic value of related compounds in oncology (Redda et al., 2010).
Neuroprotective Properties : Studies have identified compounds structurally related to 3-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride as having neuroprotective properties, suggesting possible applications in neurological disorders (Ohtani et al., 2002).
Antiviral Activities : The synthesis and in vitro testing of derivatives for antiviral activities against various viruses, such as influenza, show that these compounds can be pivotal in the development of new antiviral drugs (Ivashchenko et al., 2014).
Safety And Hazards
Orientations Futures
While specific future directions for “3-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride” are not available, research on related compounds is ongoing. For example, 3-(aminomethyl)piperidinium is being used in the synthesis of 2D perovskite crystals , and 3-(aminomethyl)pyridine is being used in the development of efficient and stable inverted perovskite solar cells .
Propriétés
IUPAC Name |
3-(aminomethyl)-3,4-dihydro-1H-quinolin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c11-6-8-5-7-3-1-2-4-9(7)12-10(8)13;/h1-4,8H,5-6,11H2,(H,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRQWEIHZNXMME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=CC=CC=C21)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride | |
CAS RN |
1354962-10-9 |
Source


|
| Record name | 3-(aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B1373754.png)

![8lambda6-Thia-1,3-diazaspiro[4.5]decane-2,4,8,8-tetrone](/img/structure/B1373756.png)

![3-[(4-Fluorobenzyl)oxy]azetidine](/img/structure/B1373758.png)

amine hydrochloride](/img/structure/B1373761.png)
![7-Bromopyrido[3,2-d]pyrimidin-4-amine](/img/structure/B1373764.png)

![2-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B1373768.png)
![3-[(2,2,2-Trifluoroethyl)amino]propanenitrile hydrochloride](/img/structure/B1373770.png)
![4-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B1373772.png)
![Methyl[(4-methylphenyl)(pyridin-2-yl)methyl]amine](/img/structure/B1373774.png)
